Poly(1,4-butylene succinate), extended with 1,6-diisocyanatohexane

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Poly(1,4-butylene succinate), extended with 1,6-diisocyanatohexane (PBSu-DCH) is a type of biodegradable thermoplastic . It is used in various applications such as bags, ropes, fibers, bottles, foamed cups, and cushions . It has a similar structure to PET and degrades in compost, moist soil, and activated sludge .

Synthesis Analysis

The synthesis of PBSu-DCH involves the use of solvent casting and particulate leaching techniques . The process involves preparing bioactive scaffolds from PBSu-DCH with different amounts of hydroxyl apatite nanoparticles (nHAp) .

Molecular Structure Analysis

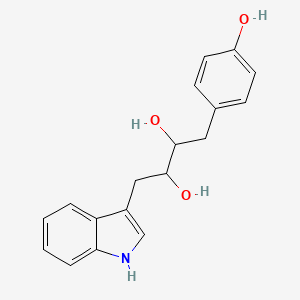

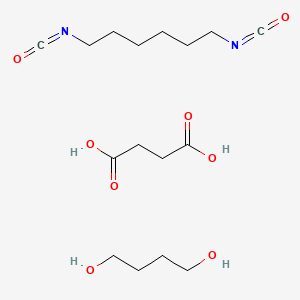

The molecular formula of PBSu-DCH is C16H28N2O8 . It has a density of 1.3 g/mL at 25 °C .

Physical And Chemical Properties Analysis

PBSu-DCH has a melting point of 120 °C . It has a melt index of 10 g/10 min at 190 °C/2.16kg . The weight-average molecular weight (Mw) of PBS is 63,000 g/mol .

Scientific Research Applications

Bone Scaffolds : Poly(1,4-butylene succinate) extended with 1,6-diisocyanatohexane has potential for use as bone scaffolds. Electrospun fiber mats of this material exhibit properties conducive for bone cell culture, supporting cell attachment, proliferation, and differentiation (Sutthiphong, Pavasant, & Supaphol, 2009).

High Molecular Weight Polyesters : The chain extension technique using 1,6-diisocyanatohexane leads to the synthesis of high molecular weight polyesters. This process impacts the thermal and mechanical properties of poly(butylene succinate), such as increased tensile strength and decreased crystallinity (Tserki, Matzinos, Pavlidou, & Panayiotou, 2006).

Drug Release Systems : Modified poly(butylene succinate) with chain extenders like rutin can be used in drug release systems. This modification affects the polymer's molecular weight, viscosity, thermal resistance, and its capability to control drug release rates (Ferreira et al., 2017).

Biodegradable Polyester Amide Copolymers : Synthesizing succinic acid-butanediol-1,6-hexamethylenediamine polyester amide copolymers using 1,6-diisocyanatohexane as a chain extender results in materials with good thermal and mechanical properties. These copolymers show potential for further processing due to their improved degradation performance and rheological properties (Yue-ju, 2015).

Biodegradable Double Crystalline Polymers : Chain-extension reactions using 1,6-diisocyanatohexane can create biodegradable double crystalline poly(ethylene succinate)-b-poly(butylene succinate) multiblock copolymers, showing changes in miscibility and crystallization behaviors (Zeng, Zhu, Lu, He, & Wang, 2012).

Biodegradable Poly(ester urethane) : A novel biodegradable poly(ester urethane) consisting of poly(L-lactic acid) and poly(butylene succinate) blocks has been synthesized via chain-extension reactions. This polymer showcases improved extensibility and potential as a substitute for petroleum-based thermoplastics (Zeng, Li, Zhu, Yang, Wang, & Wang, 2009).

Safety and Hazards

PBSu-DCH is classified as a respiratory sensitizer and skin sensitizer . The safety information includes precautionary statements such as avoiding breathing dust/fume/gas/mist/vapors/spray, washing contaminated clothing before reuse, wearing protective gloves/protective clothing/eye protection/face protection, and seeking medical advice/attention if skin irritation or rash occurs .

Future Directions

The future directions of PBSu-DCH involve its use in biomedical applications. For instance, it has been used in the preparation of bioactive scaffolds for bone regeneration applications . The scaffolds have been assessed for their morphology, bioactivity, degradation, drug release, and biological properties including cytotoxicity, cell attachment using MG-63 cell line, and antimicrobial activity .

properties

IUPAC Name |

butanedioic acid;butane-1,4-diol;1,6-diisocyanatohexane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2.C4H6O4.C4H10O2/c11-7-9-5-3-1-2-4-6-10-8-12;5-3(6)1-2-4(7)8;5-3-1-2-4-6/h1-6H2;1-2H2,(H,5,6)(H,7,8);5-6H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZJQLLHZQMYHEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCN=C=O)CCN=C=O.C(CCO)CO.C(CC(=O)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28N2O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

143606-53-5 |

Source

|

| Record name | Butanedioic acid, polymer with 1,4-butanediol and 1,6-diisocyanatohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143606-53-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

376.40 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 156593869 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.